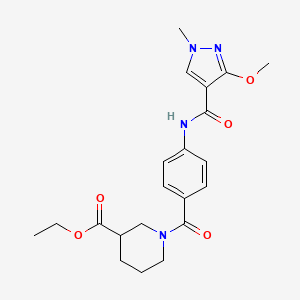

ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate

Description

This compound is a synthetic organic molecule featuring a piperidine-3-carboxylate core linked to a benzoyl group substituted with a 3-methoxy-1-methylpyrazole carboxamide moiety.

Properties

IUPAC Name |

ethyl 1-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-4-30-21(28)15-6-5-11-25(12-15)20(27)14-7-9-16(10-8-14)22-18(26)17-13-24(2)23-19(17)29-3/h7-10,13,15H,4-6,11-12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUGIDWKRAKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

1. Anticancer Activity

- Studies have shown that derivatives of this compound possess significant anticancer properties. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . The presence of the piperidine and pyrazole moieties is believed to enhance its efficacy against tumor growth.

2. Antimicrobial Properties

- Ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate has been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies suggest that it may inhibit the growth of pathogens, potentially making it useful as a lead compound for developing new antibiotics .

3. Neuroprotective Effects

- Preliminary investigations indicate that this compound may exhibit neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's. Mechanistic studies suggest it might modulate oxidative stress and neuroinflammation pathways.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.

- Benzamide Formation : The introduction of the benzamide group is accomplished by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

- Final Esterification : The final product is obtained via esterification with ethyl chloroacetate or a similar reagent .

The compound's action mechanisms are still under investigation but are hypothesized to involve interaction with specific cellular targets such as enzymes or receptors involved in disease processes.

Case Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of piperidine compounds, including this compound. These derivatives were tested for their anticancer activity against various cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective potential of similar compounds through in vivo models of neurodegeneration. The results indicated that these compounds could significantly reduce markers associated with neurodegeneration, suggesting their potential therapeutic applications in treating Alzheimer's disease.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s functional groups (ester, amide, pyrazole, piperidine) enable diverse transformations:

| Functional Group | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Ester (COOEt) | Hydrolysis | NaOH/heat or LiOH (saponification) | Carboxylic acid (COOH) |

| Amide (CONH) | Hydrolysis | Strong acid/base (e.g., HCl, NaOH) | Amine (NH₂) + carboxylic acid |

| Pyrazole Ring | Oxidation | Molecular oxygen/TM catalysis | Aromatic stabilization |

| Piperidine Ring | Nucleophilic Substitution | Alkylating agents (e.g., MeI) | Alkylated piperidine derivatives |

| Carboxylic Acid | Esterification | Ethanol + acid catalyst | Re-esterification |

Key Reaction Pathways

3.1 Synthesis of Pyrazole Core

A typical pathway involves:

-

Hydrazine-Alkyne Condensation : Arylhydrazine reacts with an alkyne (e.g., phenylacetylene) in the presence of iodine or Lewis acids to form substituted pyrazoles .

-

Oxidative Aromatization : Pyrazoline intermediates are oxidized to pyrazoles using reagents like MnO₂ or molecular oxygen .

3.2 Coupling Reactions

-

Amide Formation : The pyrazole carboxylic acid is activated (e.g., via acid chloride) and coupled with piperidine derivatives using coupling agents .

-

Esterification : Piperidine-3-carboxylic acid is esterified with ethanol under acid catalysis.

3.3 Functional Group Modifications

-

Hydrolysis : Basic or acidic conditions cleave esters/amides to acids/amines.

-

Alkylation : Piperidine’s secondary amine undergoes alkylation (e.g., methyl iodide) to form quaternary ammonium salts.

Reaction Conditions and Yields

Analytical Techniques

-

NMR Spectroscopy : Confirms aromaticity, coupling constants, and functional group environments.

-

Mass Spectrometry : Validates molecular weight (414.5 g/mol) and fragmentation patterns.

-

TLC/Column Chromatography : Monitors reaction progress and purity .

Pharmacological Implications

The compound’s pyrazole and piperidine moieties suggest potential bioactivity:

-

Enzyme/Receptor Targeting : Pyrazoles are known to inhibit phosphodiesterases, kinases, and other enzymes .

-

Drug Metabolism : Ester groups may undergo hydrolysis in vivo, affecting bioavailability.

Research Gaps

-

Binding Affinities : Specific biological targets and IC₅₀ values remain uncharacterized in the provided literature.

-

Thermodynamic Data : Melting/boiling points and solubility profiles are not explicitly reported.

-

Toxicity Studies : No data on cytotoxicity or pharmacokinetics are available.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, emphasizing structural variations, synthetic methodologies, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Flexibility : The target compound’s benzoyl-pyrazole linkage distinguishes it from the pyrazolo[4,3-d]pyrimidine core in the patented analog, which likely enhances π-π stacking interactions in kinase binding pockets .

Synthetic Complexity : The patent compound (EP 1 948 661 B1) employs nitro-group reduction (Step 2) and pyrimidine ring formation, whereas the target compound’s synthesis likely focuses on regioselective amidation to position the pyrazole moiety.

Research Findings and Methodological Insights

Crystallographic Analysis:

- Tools like SHELX and Mercury CSD () are critical for resolving the 3D conformation of such compounds. For example, the piperidine ring’s chair conformation and torsion angles between the benzoyl and pyrazole groups can be analyzed to predict binding modes .

- Void Visualization (Mercury CSD 2.0) could assess packing efficiency, which correlates with crystallinity and bioavailability .

Q & A

Q. How should crystallographic data discrepancies (e.g., bond length variations) be addressed?

- Methodology : Re-refine the X-ray data (ShelXL) with updated dispersion corrections. Compare thermal displacement parameters (B-factors) to identify disordered regions. Cross-check with spectroscopic data (e.g., Raman for bond vibration modes) .

Safety and Compliance

Q. What safety protocols are critical during synthesis and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.